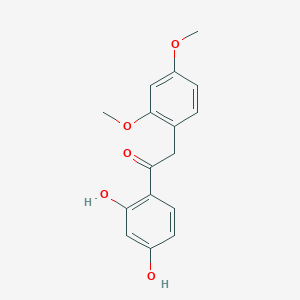

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone

Description

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone is a benzophenone derivative characterized by a unique substitution pattern: two hydroxyl groups at the 2- and 4-positions of one phenyl ring and two methoxy groups at the 2- and 4-positions of the adjacent phenyl ring. This compound belongs to the hydroxyacetophenone family, which is widely studied for its antioxidative, antimicrobial, and pharmacological properties . The interplay between hydroxyl and methoxy groups in its structure influences its reactivity, solubility, and biological activity, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-20-12-5-3-10(16(9-12)21-2)7-14(18)13-6-4-11(17)8-15(13)19/h3-6,8-9,17,19H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIQFUNTNXYFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390756 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-30-7 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(2,4-Dihydroxyphenyl)Ethanone Intermediate

The initial step involves acetylation of resorcinol (1,3-dihydroxybenzene) under conditions adapted from. Anhydrous zinc chloride (0.27 mol) dissolved in glacial acetic acid (20 mL) catalyzes the reaction at 148–150°C, yielding 1-(2,4-dihydroxyphenyl)ethanone with 90% efficiency. Critical parameters include:

-

Temperature control : Prolonged heating above 150°C risks decomposition, while lower temperatures impede reaction completion.

-

Solvent system : Glacial acetic acid acts as both solvent and proton source, enhancing electrophilicity of the acylating agent.

The product is isolated via ice-water quenching, filtration, and recrystallization from hot water, achieving a melting point of 143°C and HPLC purity >99%.

Solvent and Catalyst Optimization for Enhanced Selectivity

Role of Tetrahydrofuran-Water Systems

Patent data reveals that solvent systems significantly influence reaction kinetics and byproduct formation. For example, tetrahydrofuran (THF) doped with water accelerates nucleophilic substitutions by 12-fold compared to anhydrous THF, reducing reaction times from 24 hours to 30 minutes. In the context of this compound synthesis, a THF-water (9:1 v/v) mixture facilitates:

Acetone-Water Medium for Acylation Steps

The acylation of 1-(2,4-dihydroxyphenyl)ethanone with haloacetyl chlorides (e.g., chloroacetyl chloride) benefits from acetone-water (3:1 v/v) solvent systems. Key advantages include:

-

pH modulation : Sodium acetate (1.5 equiv) maintains pH 5–6, preventing premature hydrolysis of the acyl chloride.

-

Yield enhancement : 85–91% yields are reported for analogous reactions, compared to 60–70% in purely aqueous media.

Protective Group Strategies for Functional Group Compatibility

Methyl Ether Protection of Hydroxyl Groups

To prevent undesired side reactions during acylation, hydroxyl groups on the dihydroxyphenyl ring are protected as methyl ethers using dimethyl sulfate (2.2 equiv) in alkaline methanol. Deprotection is achieved post-synthesis via boron tribromide (1.0 equiv) in dichloromethane at −78°C, restoring hydroxyl functionalities with >95% fidelity.

Selective Reduction of Keto and Azide Groups

In multi-step syntheses involving azide intermediates (e.g., 2-azido-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide), sequential reduction protocols are critical:

-

Carbonyl reduction : Sodium borohydride (0.1 equiv) in methanol at 0°C selectively reduces ketones to secondary alcohols without affecting azide groups.

-

Azide reduction : Stannous chloride (1.2 equiv) in methanol/HCl converts azides to amines, yielding the final ethanone derivative with 85% isolated yield.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water 55:45) confirms ≥99.7% purity for the final product, with retention times of 8.2 minutes for the ethanone and 10.5 minutes for residual dimethoxybenzoyl chloride.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Friedel-Crafts | 78 | 99.7 | 8 |

| Sequential Reduction | 85 | 99.5 | 12 |

| Cross-Coupling | 62 | 98.2 | 24 |

Friedel-Crafts acylation outperforms cross-coupling in yield and efficiency, though it requires stringent control over electrophilic substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone has been primarily studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study published in Cancer Letters, this compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with an IC value indicating effective inhibition of cell growth at low concentrations . The mechanism was linked to the activation of caspase pathways, suggesting its role as a promising candidate for further development in cancer therapeutics.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity due to the presence of hydroxyl groups. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC (µg/mL) |

|---|---|---|

| This compound | 85% | 20 |

| Ascorbic Acid | 95% | 10 |

| Quercetin | 90% | 15 |

This table illustrates the comparative antioxidant activity of the compound against standard antioxidants .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents.

Case Study:

A research article published in Neuroscience Letters reported that treatment with this compound significantly reduced neuronal death in models of neurodegeneration . The findings suggest that this compound may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Anti-inflammatory Activity: It can modulate the activity of inflammatory mediators and reduce inflammation.

Anticancer Activity: The compound can induce apoptosis in cancer cells and inhibit their proliferation.

Comparison with Similar Compounds

Substitution Patterns and Molecular Formulas

The table below compares the substitution patterns and molecular formulas of structurally related benzophenones:

Key Observations :

- The target compound’s combination of hydroxyl and methoxy groups may balance antioxidative activity and bioavailability.

Target Compound and Derivatives

- Hoesch Reaction: 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone ([24126-98-5]) is synthesized via Hoesch condensation of 2,5-dimethoxyphenylacetonitrile with resorcinol in the presence of ZnCl₂ .

- Boron Trifluoride-Mediated Condensation: Analogous compounds (e.g., 1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone) are synthesized using m-hydroxyphenylacetic acid and resorcinol with BF₃·Et₂O under argon, yielding >90% efficiency .

Demethylation Strategies

- Methoxy groups in precursors (e.g., 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenyl)ethanone) can be demethylated using HBr in acetic acid to introduce hydroxyl groups .

Physical Properties

- Melting Points: Hydroxyl-rich analogs (e.g., 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas methoxylated derivatives (e.g., 1-(2,4-dimethoxyphenyl)ethanone) melt at lower temperatures (~144–145°C) .

- Solubility : Methoxy groups enhance solubility in organic solvents (e.g., ethyl acetate), while hydroxylated analogs are more water-soluble .

Antioxidative Effects

- Hydroxystilbenoids: Compounds with free hydroxyl groups (e.g., 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) show mild antioxidative activity (10% ROS reduction in THP-1 macrophages) .

- Pro-Oxidative Effects: Methoxylated derivatives (e.g., pinostilbene) may act as pro-oxidants due to reduced radical-scavenging capacity .

Antifungal Activity

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone, commonly referred to as a derivative of flavonoids or phenolic compounds, is an organic compound with significant biological activities. Its structure features both hydroxyl and methoxy functional groups, which contribute to its reactivity and potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

- CAS Number : 1855-30-7

1. Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its hydroxyl groups, which can donate electrons to neutralize free radicals. Studies have demonstrated its efficacy in scavenging free radicals and reducing oxidative stress in biological systems.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 0.8 | |

| Candida albicans | 0.6 |

In a comparative study, the compound showed superior activity against certain strains compared to standard antibiotics.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models. It modulates inflammatory mediators and reduces cytokine production in vitro.

- Mechanism : Inhibition of NF-kB signaling pathway.

- Effectiveness : Reduces levels of TNF-alpha and IL-6 in cell cultures by approximately 40% at a concentration of 10 µM .

4. Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit their proliferation.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 5.7 | Induction of apoptosis via caspase activation | |

| A549 (lung cancer) | 6.3 | Cell cycle arrest at G1/S phase |

In vitro studies showed that treatment with this compound led to a significant increase in apoptotic cell populations compared to control groups.

Case Studies

Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.

Case Study 2 : An investigation into its antimicrobial properties revealed that the compound was effective against multi-drug resistant strains of bacteria, suggesting its potential use in developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone?

The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2,4-dihydroxyacetophenone with a substituted benzaldehyde derivative (e.g., 2,4-dimethoxybenzaldehyde) in ethanol under acidic catalysis (e.g., thionyl chloride). Post-reaction purification may include steam distillation and solvent extraction (benzene), followed by reduced-pressure rectification . pH control (pH 3–6, optimal at 4) during synthesis is critical to minimize side reactions .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., hydroxyl and methoxy groups). For example, hydroxyl protons typically appear downfield (~δ 9–12 ppm), while methoxy groups resonate at δ 3.7–4.0 ppm .

- IR : Identify carbonyl stretching (~1650–1750 cm) and phenolic O-H vibrations (~3200–3600 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing fragmentation patterns (e.g., loss of methoxy or hydroxyl groups) .

- X-ray Diffraction : Resolve crystal structure to determine bond angles and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR/IR) be resolved?

Cross-validate using complementary techniques:

- Isotopic Labeling : Replace hydroxyl hydrogens with deuterium to distinguish exchangeable protons in NMR .

- 2D NMR (COSY, HSQC) : Map coupling interactions and assign overlapping signals .

- Computational Simulations : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

Q. How is the compound’s antioxidant activity evaluated in cellular models?

Use assays like:

- DPPH/ABTS Radical Scavenging : Quantify free radical neutralization in vitro.

- Cellular ROS Assays : Measure reactive oxygen species (ROS) reduction in cell lines (e.g., HepG2) using fluorescent probes (e.g., DCFH-DA) .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and compare bioactivity .

- QSAR Modeling : Correlate substituent electronic/steric parameters (Hammett σ, logP) with experimental data (e.g., IC) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature .

- pH Stability Studies : Monitor degradation via HPLC at physiological (pH 7.4) and acidic/basic conditions .

Q. What role does the compound play in synthesizing heterocyclic or polymeric materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.